5-(3-Ethoxyphenyl)-N'-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with ethoxyphenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 4-hydroxyacetophenone to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with carbohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for anti-inflammatory, antioxidant, or anticancer properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of hydroxy and ethoxy groups suggests potential interactions with hydrogen bonding and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(3-Ethoxyphenyl)-1H-pyrazole-3-carbohydrazide: Lacks the hydroxyphenyl group, which may affect its biological activity.
N’-(1-(4-Hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide: Lacks the ethoxyphenyl group, which may influence its solubility and reactivity.
Uniqueness
The combination of ethoxyphenyl and hydroxyphenyl groups in 5-(3-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-3-carbohydrazide provides a unique set of chemical properties, such as enhanced solubility, potential for hydrogen bonding, and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
303106-43-6 |
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Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-18(14-8-10-16(26)11-9-14)22-25-21(27)20-13-19(23-24-20)15-6-5-7-17(12-15)28-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-18- |
InChI Key |
ZLUNYKOZIYODPF-PYCFMQQDSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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